2-(N'-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(N’-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxycarbamimidoyl group and a methoxyphenyl group attached to an acetamide backbone.
Preparation Methods
The synthesis of 2-(N’-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the acetamide backbone with a methoxyphenyl group, which can be achieved using a suitable electrophilic aromatic substitution reaction.
Addition of the hydroxycarbamimidoyl group:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-(N’-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using suitable reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride or sodium borohydride for reduction, and electrophilic or nucleophilic reagents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(N’-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(N’-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group may interact with enzymes or proteins, leading to inhibition or modulation of their activity. The methoxyphenyl group may enhance the compound’s binding affinity or selectivity for certain targets. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(N’-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide: This compound lacks the methoxy group on the phenyl ring, which may affect its chemical reactivity and biological activity.
2-(N’-hydroxycarbamimidoyl)-N-(4-methoxyphenyl)acetamide: This compound has the methoxy group in a different position on the phenyl ring, which may influence its properties and interactions.
2-(N’-hydroxycarbamimidoyl)-N-(2-chlorophenyl)acetamide: This compound has a chloro group instead of a methoxy group, which may result in different chemical and biological properties.
Properties
IUPAC Name |
(3Z)-3-amino-3-hydroxyimino-N-(2-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-16-8-5-3-2-4-7(8)12-10(14)6-9(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNLBFKMHCMEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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